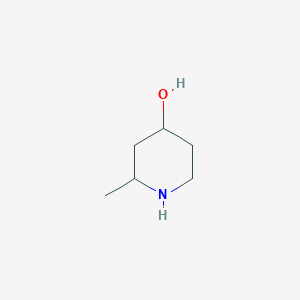

2-Methylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337276 | |

| Record name | 2-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-35-7 | |

| Record name | 2-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Stereochemically Defined Piperidines in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of (2R,4S)-2-methylpiperidin-4-ol

The piperidine scaffold is a cornerstone of medicinal chemistry, representing the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals.[1] Its rigid, chair-like conformation provides a three-dimensional framework that is ideal for orienting functional groups to interact with biological targets. However, the true potential of the piperidine ring is unlocked through the precise control of its stereochemistry. The introduction of multiple stereocenters, as seen in (2R,4S)-2-methylpiperidin-4-ol, creates a chiral building block with a defined spatial arrangement, which is critical for selective interactions with enzymes and receptors.[2]

This technical guide offers a comprehensive overview of (2R,4S)-2-methylpiperidin-4-ol, a disubstituted piperidine derivative of significant interest to researchers and drug development professionals. We will delve into its core chemical properties, stereoselective synthesis strategies, and its utility as a versatile intermediate for creating more complex, biologically active molecules. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip scientists with the knowledge to effectively utilize this valuable chemical entity.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of (2R,4S)-2-methylpiperidin-4-ol is essential for its application in synthesis and drug design. While experimental data for this specific stereoisomer is not extensively documented in public databases, the properties of the general 2-methylpiperidin-4-ol structure provide a reliable baseline.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[3] |

| Molecular Weight | 115.17 g/mol | PubChem[3] |

| IUPAC Name | (2R,4S)-2-methylpiperidin-4-ol | - |

| CAS Number | 344329-35-7 | Synblock[4] |

| Canonical SMILES | CC1CC(CCN1)O | PubChem[3] |

| InChI Key | DSVHVLZINDRYQA-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Stereochemistry and Conformational Analysis

The defining feature of (2R,4S)-2-methylpiperidin-4-ol is its stereochemistry. The molecule possesses two stereocenters at the C2 and C4 positions. The (2R,4S) designation specifies a cis relationship between the methyl group at C2 and the hydroxyl group at C4. This arrangement dictates that in the preferred chair conformation, one substituent will be in an axial position and the other in an equatorial position, or both will be equatorial, depending on the conformational equilibrium. The stereochemical integrity of this molecule is paramount, as different stereoisomers can exhibit vastly different biological activities.[2]

Caption: Stereoisomers of this compound.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure piperidines is a significant challenge in organic chemistry. Diastereoselective and enantioselective methods are required to obtain the desired isomer. One effective strategy involves the stereocontrolled synthesis from chiral precursors, which has been successfully demonstrated for the (2S,4S) enantiomer.[1][5] By applying the same methodology with the opposite enantiomer of the starting material, (2R,4S)-2-methylpiperidin-4-ol can be accessed.

A key approach involves the reduction of a bicyclic lactam intermediate.[1][5] The stereochemistry is established early in the synthesis and carried through subsequent steps. The reduction of the ketone and subsequent ring opening are critical for setting the final stereocenters.

Caption: General workflow for the stereoselective synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Substituted piperidines are privileged structures in drug discovery due to their favorable pharmacokinetic properties and their ability to present substituents in well-defined vectors for molecular recognition. (2R,4S)-2-methylpiperidin-4-ol serves as a valuable chiral building block for the synthesis of more elaborate molecules with potential therapeutic applications.

-

Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[6][7]

-

Antimicrobial Agents: The piperidine nucleus is found in compounds with antibacterial and antifungal activities.[8][9] The thiosemicarbazone derivatives of substituted piperidones, for instance, have shown significant antimicrobial effects.[8]

-

Enzyme Inhibitors: The rigid piperidine ring is an excellent scaffold for designing enzyme inhibitors. For example, a related compound, (2R,4S)-4-methylpiperidine-2-carboxylic acid, is a key intermediate in the synthesis of thrombin inhibitors.[2] N-substituted piperidines have also been synthesized to act as dipeptidyl peptidase inhibitors.[10]

-

Antiproliferative Agents: Certain 2-alkyl-4-halopiperidine derivatives have demonstrated antiproliferative activity in solid tumor cell lines, suggesting potential applications in oncology.[11]

The presence of both a secondary amine and a hydroxyl group in (2R,4S)-2-methylpiperidin-4-ol allows for diverse functionalization, making it a versatile starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2-Methyl-4-hydroxypiperidine

This protocol is adapted from a reported synthesis of the (2S,4S)-enantiomer and outlines the key transformations.[1][5] The synthesis of the (2R,4S)-isomer would require starting with the corresponding enantiomeric chiral auxiliary.

1. Synthesis of the Bicyclic Lactam Intermediate:

- Step 1a: Condense a chiral β-enaminoester (derived from (S)-(-)-2-phenylglycinol for the (2R,4S) target) with bromoacetyl bromide to form the N-acyl oxazolidine.

- Step 1b: Treat the N-acyl oxazolidine with dimethyl sulfide to form the corresponding sulfonium salt.

- Step 1c: Subject the sulfonium salt to an intramolecular non-classical Corey–Chaykovsky ring-closing reaction using a base (e.g., KOH) to yield the chiral zwitterionic bicyclic lactam.

2. Stereoselective Ketone Reduction:

- Step 2a: Dissolve the bicyclic lactam in methanol (MeOH).

- Step 2b: Add sodium borohydride (NaBH₄) in excess (e.g., 10 equivalents) to the solution.

- Step 2c: Stir the reaction until completion (monitored by TLC), which reduces the ketone to a hydroxyl group with high diastereoselectivity, favoring the formation of the precursor to the cis-product.

3. Amide and Hemiaminal Reduction:

- Step 3a: Treat the resulting hydroxy lactam with borane dimethyl sulfide complex (BH₃·DMS). This reduces both the amide and hemiaminal functionalities to afford the protected cis-2-methyl-4-hydroxypiperidine derivative. The absolute configuration can be confirmed by X-ray analysis.[1][5]

4. Deprotection:

- Step 4a: Perform a debenzylation (if a benzyl protecting group from the chiral auxiliary is present) and N-Boc protection.

- Step 4b: Treat the N-Boc protected piperidine with a strong acid (e.g., HCl in dioxane) to remove the Boc group and yield the final (2R,4S)-2-methylpiperidin-4-ol, typically as its hydrochloride salt.

Protocol 2: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

- Acquire ¹H and ¹³C NMR spectra.

- For ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals for the protons at C2, C4, and the methyl group will be diagnostic for confirming the cis relative stereochemistry.

- Spectra for related stereoisomers, such as (2R,4R)-2-Methylpiperidin-4-ol hydrochloride, are available for comparison.[12]

2. Mass Spectrometry (MS):

- Analyze the compound using a suitable ionization technique (e.g., ESI, GC-MS).

- The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (115.17).

3. Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the sample (e.g., as a thin film or KBr pellet).

- Characteristic peaks include a broad O-H stretch (around 3300-3400 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).

Conclusion

(2R,4S)-2-methylpiperidin-4-ol is a valuable, stereochemically defined building block with significant potential in organic synthesis and medicinal chemistry. Its rigid, chiral structure makes it an ideal starting point for the development of novel therapeutics with high target specificity. The synthetic strategies outlined in this guide, which emphasize stereocontrol, provide a clear pathway for accessing this and related compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (2R,4S)-2-methylpiperidin-4-ol will undoubtedly increase, paving the way for the discovery of next-generation drugs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4 | Benchchem [benchchem.com]

- 3. This compound | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 344329-35-7 | this compound - Synblock [synblock.com]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (2R,4R)-2-Methylpiperidin-4-ol hydrochloride(1523541-77-6) 1H NMR spectrum [chemicalbook.com]

2-Methylpiperidin-4-ol synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperidin-4-ol: Pathways, Mechanisms, and Practical Considerations

Introduction

This compound is a substituted piperidine, a class of nitrogen-containing heterocycles that are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The molecule's stereochemistry, specifically the relative orientation of the methyl group at the C2 position and the hydroxyl group at the C4 position, gives rise to cis and trans diastereomers. The specific stereoisomer often dictates biological activity, making stereocontrolled synthesis a critical focus for researchers in drug development and medicinal chemistry. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms, experimental considerations, and strategies for achieving stereoselectivity.

Pathway 1: Catalytic Hydrogenation of Pyridine Precursors

The most direct and widely employed method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.[3][4] This approach is favored for its high atom economy, utilizing hydrogen as a clean reductant.[3] The typical precursor for this transformation is 2-methyl-4-pyridinol or a suitably protected analogue.

Principle and Rationale

The hydrogenation of a pyridine ring involves the addition of three equivalents of hydrogen (H₂) across the three double bonds of the aromatic system, converting it into a saturated piperidine ring. The reaction is thermodynamically favorable but requires a catalyst to overcome the high activation energy associated with breaking the aromaticity of the pyridine ring.[3]

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is paramount as it influences reaction efficiency, yield, and, most importantly, the diastereoselectivity of the final product. Common heterogeneous catalysts include platinum, palladium, rhodium, and nickel-based systems.[3][4]

| Catalyst | Typical Solvent | Pressure (H₂) | Temperature | Key Characteristics & Insights |

| Platinum (IV) Oxide (PtO₂) | Glacial Acetic Acid, Ethanol | 50-70 bar | Room Temp - 70°C | Highly effective for a range of substituted pyridines.[3][5] The acidic medium (acetic acid) can protonate the pyridine nitrogen, activating the ring towards reduction and often favoring the formation of cis isomers.[5] |

| Raney® Nickel (Ra-Ni) | Toluene, Alcohols | Atmospheric to high pressure | Reflux / High Temp | A cost-effective and highly active catalyst.[1][6] Often used in industrial-scale syntheses. Can require higher temperatures and pressures compared to platinum or rhodium catalysts.[6] |

| Rhodium (III) Oxide (Rh₂O₃) | Trifluoroethanol (TFE) | 5 bar | 40°C | Demonstrates high efficacy under remarkably mild conditions for a broad range of functionalized pyridines.[4] The choice of solvent can play a significant role in its activity. |

| Palladium on Carbon (Pd/C) | Water, Alcohols | 0.8 - 1.0 MPa | 100°C | While common for many hydrogenations, Pd/C can sometimes be less effective for unprotected pyridines unless harsh conditions are used.[3][7] |

Reaction Mechanism and Stereochemical Outcome

The hydrogenation of substituted pyridines on a heterogeneous catalyst surface is a stepwise process.

-

Adsorption: The pyridine molecule adsorbs onto the surface of the metal catalyst. The orientation of adsorption is influenced by steric hindrance from substituents on the ring.

-

Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are added sequentially to the carbons of the ring.

-

Desorption: The final saturated piperidine product desorbs from the catalyst surface.

The stereochemical outcome (cis vs. trans) is determined by the facial selectivity of hydrogen addition. For 2-methyl-4-pyridinol, the methyl group at C2 can sterically hinder one face of the ring as it adsorbs onto the catalyst surface. This forces the hydrogen atoms to add preferentially from the less hindered face, typically resulting in the cis diastereomer as the major product, where the methyl and hydroxyl groups are on the same side of the ring's plane.[8]

Experimental Protocol: Hydrogenation using PtO₂

The following protocol is a representative example based on established methodologies for pyridine reduction.[5]

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-pyridinol (1.0 eq).

-

Catalyst and Solvent Addition: Add Platinum (IV) oxide (PtO₂, ~5 mol%) and glacial acetic acid as the solvent.

-

Purging: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50 bar) and begin stirring. The reaction is typically run at room temperature for 6-18 hours.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Remove the solvent (acetic acid) under reduced pressure. The resulting residue is then basified with a strong base (e.g., NaOH solution) to deprotonate the piperidine nitrogen.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by silica gel chromatography or crystallization to yield this compound.

Pathway 2: Advanced Diastereoselective Synthesis from Chiral Precursors

For applications requiring a single, specific stereoisomer, more sophisticated, multi-step synthetic routes are necessary. These methods often employ chiral auxiliaries or asymmetric catalysts to control the formation of stereocenters. A notable example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.[1][9]

Rationale for Stereocontrol

Direct hydrogenation often yields mixtures of diastereomers that can be difficult to separate. A stereocontrolled synthesis builds the molecule with the desired 3D arrangement from the start, avoiding such separation challenges and ensuring enantiomeric purity.

A Chiral Auxiliary-Based Approach

One advanced strategy involves starting with acyclic β-enaminoesters derived from a chiral source, such as (R)-(-)-2-phenylglycinol.[1][9] The key step is an intramolecular ring-closing reaction that sets the stereochemistry with high diastereoselectivity.[1]

Experimental Workflow Summary

This synthesis is significantly more complex than catalytic hydrogenation and is summarized as follows:[1]

-

Intermediate Formation: A chiral β-enaminoester is prepared.

-

Ring Closure: The crucial step involves an intramolecular Corey-Chaykovsky ring-closing reaction of a derived sulfonium salt, which generates new stereogenic centers with high diastereoselectivity.[1]

-

Reduction: The resulting bicyclic intermediate undergoes reduction, for instance using Raney-Ni, to form the piperidine ring.[1]

-

Deprotection: Finally, a series of deprotection steps, such as removing a benzyl group and a Boc protecting group, yields the target (2S,4S)-2-methylpiperidin-4-ol in quantitative yield for the final steps.[1]

Pathway 3: Reduction of 2-Methylpiperidin-4-one

An alternative and logical pathway involves the synthesis of the corresponding ketone, 2-methylpiperidin-4-one, followed by its reduction to the alcohol.

Overview of the Ketone Reduction Strategy

This two-step approach decouples the formation of the piperidine ring from the creation of the alcohol stereocenter. The ketone precursor, (S)-2-methylpiperidin-4-one hydrochloride, is commercially available or can be synthesized. The reduction of the carbonyl group to a hydroxyl group can be achieved with various reducing agents.

Reagents and Stereochemical Considerations

Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction depends on the direction of the hydride attack on the carbonyl carbon.

-

Axial Attack: Hydride attack from the axial position leads to an equatorial alcohol.

-

Equatorial Attack: Hydride attack from the equatorial position results in an axial alcohol.

The existing methyl group at the C2 position will influence the conformational equilibrium of the ring and sterically hinder one of the attack trajectories, leading to a preferential formation of one diastereomer over the other. Generally, for unhindered ketones, attack from the equatorial face is favored to avoid steric clash with axial hydrogens, leading to the axial alcohol (trans isomer) as the major product. However, the precise ratio is highly dependent on the specific substrate and reaction conditions.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own advantages and levels of complexity.

-

Catalytic hydrogenation of 2-methyl-4-pyridinol is the most direct and atom-economical method, suitable for producing mixtures of diastereomers or when a specific isomer is favored by catalyst control.

-

Reduction of 2-methylpiperidin-4-one offers an alternative that separates ring formation from alcohol synthesis, with stereoselectivity governed by the principles of cyclic ketone reduction.

-

Multi-step stereoselective synthesis from chiral precursors is the most complex but necessary approach for obtaining enantiomerically pure, single diastereomers required for pharmaceutical applications.

The choice of synthetic route ultimately depends on the desired stereochemical purity, scale, and available resources of the research or development team.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic data analysis of 2-Methylpiperidin-4-ol (NMR, IR, Mass Spec)

A Guide to the Spectroscopic Analysis of 2-Methylpiperidin-4-ol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (C₆H₁₃NO), a heterocyclic compound significant as a building block in pharmaceutical and chemical synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a comprehensive characterization profile. We delve into the causal relationships between molecular structure, stereochemistry, and spectral output, offering field-proven insights into data interpretation. The protocols and analyses herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction: The Structural Significance of this compound

This compound is a disubstituted piperidine, a class of saturated aliphatic heterocycles that form the core of numerous natural products and synthetic pharmaceuticals.[1] The piperidine ring's conformational flexibility, combined with the stereochemical possibilities introduced by the methyl and hydroxyl substituents, makes it a versatile scaffold in medicinal chemistry. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a logical framework for its unambiguous identification and characterization.

Molecular Structure and Stereoisomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a six-membered piperidine ring with a methyl group at the C2 position and a hydroxyl group at the C4 position. The presence of two chiral centers at C2 and C4 gives rise to diastereomers, which are primarily classified as cis and trans.

-

cis-isomer: The methyl and hydroxyl groups are on the same face of the ring (e.g., both equatorial or both axial).

-

trans-isomer: The methyl and hydroxyl groups are on opposite faces of the ring (e.g., one equatorial, one axial).

The chair conformation of the piperidine ring is the most stable, and the orientation of substituents (axial vs. equatorial) profoundly impacts the spectroscopic output, particularly in NMR.[2][3] The relative stereochemistry can often be determined by analyzing the coupling constants (J values) in the ¹H NMR spectrum.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (OH, NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-700 MHz).[5][6][7] Standard acquisition parameters are typically used, with sufficient scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions |

| -CH₃ (at C2) | ~1.1 - 1.2 | Doublet (d) | C2-H |

| Ring Protons (C2, C3, C5, C6) | ~1.3 - 3.2 | Multiplets (m) | Complex spin-spin coupling |

| C4-H | ~3.6 - 4.0 | Multiplet (m) | C3-H₂, C5-H₂ |

| -NH | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | None (exchangeable) |

| -OH | ~1.5 - 4.0 (variable) | Broad Singlet (br s) | None (exchangeable) |

Interpretation Insights:

-

Methyl Group: The methyl protons at C2 appear as a doublet, a clear indication of a single neighboring proton (the C2 methine).

-

Ring Protons: The region between ~1.3 and 3.2 ppm is complex due to the overlapping signals of the methylene (C3, C5, C6) and methine (C2) protons. The distinction between axial and equatorial protons is critical. Generally, axial protons are more shielded (appear at a lower δ) than their equatorial counterparts due to anisotropic effects of C-C bonds.

-

C4-H (Carbinol Proton): The proton on the carbon bearing the hydroxyl group is significantly deshielded and appears downfield (~3.6-4.0 ppm). Its multiplicity and coupling constants can provide definitive proof of its orientation (axial or equatorial) and thus help assign the cis/trans stereochemistry.

-

Labile Protons (NH and OH): The amine and hydroxyl protons typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~18 - 25 |

| C3, C5 | ~30 - 45 |

| C2, C6 | ~45 - 60 |

| C4 | ~65 - 70 |

Interpretation Insights:

-

Aliphatic Carbons: The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The methyl carbon is the most upfield signal.

-

C4 (Carbinol Carbon): The carbon atom attached to the electronegative oxygen atom (C4) is the most deshielded of the aliphatic carbons, appearing furthest downfield in the ~65-70 ppm range.

-

C2 and C6: The carbons adjacent to the nitrogen atom are also deshielded relative to the other ring carbons and will appear in the 45-60 ppm range.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the neat this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| ~3350 - 3300 (medium) | N-H Stretch | Secondary Amine (-NH) |

| ~2980 - 2850 (strong) | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1150 - 1050 (strong) | C-O Stretch | Secondary Alcohol |

Interpretation Insights:

-

The most prominent feature is a broad, strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[8]

-

Overlapping this band or appearing as a shoulder is the N-H stretch of the secondary amine.[9]

-

A series of sharp, strong peaks just below 3000 cm⁻¹ confirms the presence of aliphatic C-H bonds.[8]

-

A strong band in the fingerprint region, typically around 1100 cm⁻¹, is indicative of the C-O stretching vibration.[10]

Mass Spectrometry (MS) Analysis

MS provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Injection: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

-

Detection: The instrument detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula is C₆H₁₃NO, giving a molecular weight of 115.17 g/mol .[11] The mass spectrum should show a molecular ion peak at m/z = 115 . As it contains one nitrogen atom, this adheres to the Nitrogen Rule , where an odd molecular weight corresponds to an odd number of nitrogen atoms.[12]

-

Key Fragmentation Pathways: The fragmentation of this compound is primarily driven by the presence of the amine and alcohol functional groups, which direct cleavage. The most common fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom (N or O).[12][13]

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [M - CH₃]⁺ | Loss of the C2-methyl group |

| 97 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 82 | [C₅H₈N]⁺ | Alpha-cleavage: loss of CH₃ and H₂O |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at C2-C3 bond |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C6-N bond |

Major Fragmentation Pathway Diagram:

The primary fragmentation is initiated by ionization at the nitrogen atom, followed by alpha-cleavage of the C2-C3 bond, which is sterically accessible. This results in the formation of a stable, resonance-stabilized iminium ion.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in integrating the data from all methods to build a conclusive structural argument.

Caption: Integrated workflow for the structural elucidation of an unknown sample.

-

MS and IR: Mass spectrometry provides the molecular weight (115) and formula (C₆H₁₃NO), while IR confirms the presence of key functional groups (-OH, -NH, C-O).

-

NMR: ¹³C NMR confirms the presence of six unique carbons. ¹H NMR, along with 2D techniques like COSY, maps the proton connectivity, establishing the piperidine ring and the positions of the methyl and hydroxyl groups.

-

Stereochemistry: A detailed analysis of the coupling constants in the ¹H NMR spectrum, particularly for the H4 proton, allows for the determination of the relative stereochemistry of the substituents.[4]

Conclusion

The spectroscopic analysis of this compound is a quintessential example of modern structural elucidation. Through the logical and synergistic application of NMR, IR, and MS, every aspect of its structure, from the basic molecular formula to its subtle stereochemistry, can be determined with high confidence. This guide provides the foundational principles and interpretive framework necessary for researchers to successfully characterize this important chemical entity and its derivatives.

References

- 1. ijnrd.org [ijnrd.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. chesci.com [chesci.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R,4R)-2-Methylpiperidin-4-ol hydrochloride(1523541-77-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to cis-2-Methylpiperidin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for precise three-dimensional positioning of substituents to interact with biological targets. Substituted piperidines are key components in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[2] cis-2-Methylpiperidin-4-ol, a disubstituted piperidine, represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a comprehensive overview of its physical and chemical properties, a detailed stereoselective synthesis protocol, and an exploration of its potential applications.

Molecular Structure and Physicochemical Properties

cis-2-Methylpiperidin-4-ol is a heterocyclic compound with the molecular formula C₆H₁₃NO. The "cis" designation indicates that the methyl group at the 2-position and the hydroxyl group at the 4-position are on the same side of the piperidine ring. This stereochemical arrangement significantly influences the molecule's shape and its interactions with biological macromolecules.

Structural Diagram

Caption: 2D structure of cis-2-Methylpiperidin-4-ol.

Table of Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 344329-35-7 | [3] |

| Appearance | Expected to be a solid or high-boiling point liquid at room temperature. | Inferred from related compounds. |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The presence of the hydroxyl and amine groups suggests good polarity.[4] |

| pKa | Not experimentally determined. Expected to be in the range of 9-11 for the protonated amine. | Based on similar secondary amines in a piperidine ring. |

| XLogP3 | 0.1 | Computed by PubChem[3] |

Stereoselective Synthesis of (2S,4S)-2-Methylpiperidin-4-ol

A reliable method for the synthesis of the cis-isomer is crucial for its application in drug development, where stereochemistry is paramount. A diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol has been reported, providing a specific enantiomer of the cis-isomer.[5] The key steps of this synthesis involve the reduction of a chiral bicyclic lactam, where the stereocenters are set early and carried through the synthesis. The cis relationship between the methyl and hydroxyl groups in a key intermediate was unambiguously confirmed by X-ray crystallography.

Synthetic Workflow Diagram

Caption: Key stages in the stereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.

Experimental Protocol: A Conceptual Outline

The following is a conceptual outline based on the published diastereoselective synthesis. Researchers should consult the original publication for precise experimental conditions and characterization data.

-

Synthesis of the Bicyclic Lactam:

-

Start with an acyclic β-enaminoester derived from (R)-(-)-2-phenylglycinol.

-

Perform an intramolecular Corey-Chaykovsky ring-closing reaction on the corresponding sulfonium salt to generate a zwitterionic bicyclic lactam with high diastereoselectivity.

-

-

Diastereoselective Reduction:

-

Reduce the bicyclic lactam using a stereoselective reducing agent such as L-Selectride. This step is critical for establishing the cis relationship between the nascent hydroxyl group and the existing methyl group. The bulky reducing agent approaches from the less hindered face, leading to the desired stereoisomer.

-

-

Deprotection and Final Product Formation:

-

The resulting piperidine precursor, which may contain protecting groups (e.g., a benzyl group on the nitrogen), is then deprotected.

-

The nitrogen can be protected with a Boc group (tert-butoxycarbonyl) for easier handling and purification.

-

Finally, acidic treatment removes the Boc group to yield the target (2S,4S)-2-methylpiperidin-4-ol.

-

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of cis-2-Methylpiperidin-4-ol. While a complete set of publicly available spectra for the cis-isomer is limited, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of cyclic compounds like piperidines.

-

¹H NMR: The key to confirming the cis configuration lies in the coupling constants (J-values) between the protons on the piperidine ring. In a chair conformation, the proton at C4 bearing the hydroxyl group would likely be in an axial position to minimize steric interactions. The proton at C2 attached to the methyl group would also be in an axial position. The coupling constants between these and adjacent axial protons would be large (typically 8-12 Hz). The methyl group would appear as a doublet.

-

¹³C NMR: Approximately six distinct carbon signals are expected. The chemical shifts will be influenced by the presence of the nitrogen and oxygen atoms. The carbon bearing the methyl group (C2) and the carbon bearing the hydroxyl group (C4) would be downfield compared to the other methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3500 - 3200 | O-H stretch (alcohol) and N-H stretch (secondary amine) | Broad |

| 3000 - 2850 | C-H stretch (aliphatic) | Strong, sharp |

| 1260 - 1000 | C-O stretch (secondary alcohol) | Strong |

| 1150 - 1080 | C-N stretch (amine) | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 115 would be expected. Common fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom. A significant peak at m/z 100 (M-15, loss of the methyl group) and m/z 98 (loss of a hydroxyl radical followed by a proton) could be anticipated.[3]

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition by providing a highly accurate mass measurement. For C₆H₁₃NO, the expected exact mass is 115.0997.[3]

Chemical Reactivity and Stability

cis-2-Methylpiperidin-4-ol possesses two primary reactive sites: the secondary amine and the secondary alcohol.

-

Secondary Amine Reactivity: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

Secondary Alcohol Reactivity: The hydroxyl group can undergo reactions typical of secondary alcohols:

-

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides to form esters.

-

O-Alkylation (Etherification): Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Oxidation to the corresponding ketone, 2-methylpiperidin-4-one, using reagents like chromic acid or Swern oxidation.

-

-

Stability: The compound is expected to be stable under standard laboratory conditions. It is a base and will react with acids to form ammonium salts. Strong oxidizing agents may affect the alcohol and amine functionalities.

Applications in Drug Discovery and Development

The cis-2-methyl-4-hydroxypiperidine scaffold is a valuable building block for creating libraries of compounds for high-throughput screening. The defined stereochemistry allows for the synthesis of specific isomers of target molecules, which is critical for understanding structure-activity relationships (SAR) and optimizing drug candidates.

Workflow for Application in Fragment-Based Drug Discovery

Caption: A conceptual workflow for utilizing cis-2-Methylpiperidin-4-ol in a drug discovery program.

The ability to selectively modify the nitrogen and oxygen functionalities allows for the exploration of chemical space around a rigid, stereochemically defined core. This can lead to the discovery of potent and selective modulators of various biological targets. The piperidine moiety is known to be a favorable scaffold for CNS-penetrant drugs, making this building block particularly interesting for neuropharmacology.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for cis-2-Methylpiperidin-4-ol is not widely available, the safety precautions can be inferred from related piperidine and amino alcohol compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Toxicity: Piperidine derivatives can be corrosive and may cause skin and eye irritation or burns. The toxicological properties of this specific compound have not been fully investigated.

Conclusion

cis-2-Methylpiperidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its defined stereochemistry and the presence of two modifiable functional groups make it an attractive scaffold for the synthesis of novel, complex molecules. While some of the specific physical properties are not yet fully documented in the public domain, the availability of a robust stereoselective synthesis and the predictability of its spectroscopic features and chemical reactivity provide a solid foundation for its use in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.

References

The Piperidinol Core: A Technical Guide to its Discovery and Historical Synthesis

For researchers, medicinal chemists, and professionals in drug development, the substituted piperidinol skeleton represents a cornerstone of pharmacologically active compounds. Its prevalence in a vast array of therapeutic agents, from analgesics to antipsychotics and antiviral agents, underscores the enduring importance of understanding its synthesis, from foundational discoveries to modern stereoselective methodologies. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of substituted piperidinols, offering insights into the causality behind experimental choices and providing a framework for the rational design of novel therapeutics.

The Privileged Scaffold: Pharmacological Significance of Piperidinols

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[1][2] The introduction of a hydroxyl group to this scaffold, creating the piperidinol core, significantly enhances its pharmacological potential by introducing a key hydrogen bonding donor and acceptor, which can facilitate crucial interactions with biological targets.[3] This seemingly simple modification unlocks a vast chemical space, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

The therapeutic landscape of piperidinol-containing drugs is remarkably diverse, encompassing a wide range of applications:

-

Central Nervous System (CNS) Agents: The piperidinol moiety is a hallmark of many CNS-active drugs, including analgesics, antipsychotics, and antidepressants. Its ability to interact with various receptors and enzymes in the brain has made it a valuable scaffold in the development of treatments for neurological and psychiatric disorders.[2]

-

Antimicrobial Agents: Substituted piperidinols have demonstrated significant activity against a variety of pathogens, including bacteria and viruses. For instance, certain piperidinol analogs have been investigated as potential anti-tuberculosis agents.[4]

-

Anticancer Agents: The structural versatility of the piperidinol core has been exploited in the design of novel anticancer therapeutics, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[2]

-

Cardiovascular Drugs: The piperidinol scaffold is also present in a number of cardiovascular drugs, highlighting its broad applicability in medicinal chemistry.

The enduring relevance of the piperidinol core in drug discovery necessitates a deep understanding of its synthetic origins and the evolution of methods to access this privileged scaffold with high efficiency and stereochemical control.

Foundational Syntheses: The Dawn of Piperidinol Chemistry

The early syntheses of substituted piperidinols were often centered around the construction of the piperidine ring itself, with the hydroxyl group being introduced subsequently or as part of the cyclization strategy. These classical methods, while sometimes lacking the elegance and efficiency of modern techniques, laid the crucial groundwork for the field.

The Mannich Reaction: A Pillar of Piperidone and Piperidinol Synthesis

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, has been a cornerstone in the synthesis of piperidones, which are versatile precursors to piperidinols.[5][6] This reaction allows for the facile construction of the piperidine ring through the formation of new carbon-carbon and carbon-nitrogen bonds in a single step.

The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the active hydrogen compound. A second intramolecular Mannich reaction can then lead to the cyclized piperidone.

Conceptual Workflow of the Mannich Reaction for Piperidone Synthesis

Caption: A conceptual workflow of the Mannich reaction for the synthesis of substituted piperidones.

A classic example is the synthesis of 2-aryl-4-piperidones, which can be achieved by the condensation of a primary aminoacetal with an aromatic aldehyde, followed by an acid-promoted Mannich-type cyclization.[7] The resulting piperidones can then be readily reduced to the corresponding piperidinols using various reducing agents such as sodium borohydride or catalytic hydrogenation.

The Robinson-Schöpf Synthesis: A Biomimetic Masterpiece

One of the most elegant and historically significant syntheses in this field is the Robinson-Schöpf synthesis of tropinone, a bicyclic piperidine derivative and a key precursor to atropine.[8][9] This one-pot reaction, first reported by Sir Robert Robinson in 1917, is a remarkable example of a biomimetic synthesis, as it utilizes simple, biologically relevant starting materials to construct a complex natural product scaffold.[10]

The reaction involves the condensation of a dialdehyde (succindialdehyde), a primary amine (methylamine), and a dicarboxylic acid (acetonedicarboxylic acid) in an aqueous buffer.[8] The mechanism is believed to proceed through a series of intermolecular and intramolecular Mannich reactions.[3]

Key Steps in the Robinson-Schöpf Synthesis of Tropinone

Caption: A simplified representation of the Robinson-Schöpf synthesis of tropinone.

The initial reaction between succindialdehyde and methylamine forms a dihydropyridine intermediate. This is followed by a nucleophilic attack from the enolate of acetonedicarboxylic acid and a subsequent intramolecular Mannich reaction to furnish the bicyclic tropinone skeleton. The elegance of this synthesis lies in its convergence and the spontaneous formation of a complex architecture from simple precursors under mild, "physiological" conditions. The resulting tropinone can then be stereoselectively reduced to tropine and pseudotropine, which are diastereomeric piperidinols.

The Rise of Stereoselectivity: Modern Synthetic Methodologies

While classical methods provided access to the fundamental piperidinol scaffold, the increasing demand for enantiomerically pure pharmaceuticals spurred the development of highly stereoselective synthetic strategies. Modern approaches focus on controlling the three-dimensional arrangement of substituents on the piperidine ring, which is often crucial for biological activity.

Catalytic Asymmetric Synthesis

The advent of catalytic asymmetric synthesis has revolutionized the preparation of chiral piperidinols. These methods employ chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing piperidine scaffold.

A notable example is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between alkynes and an oxygen-linked alkenyl isocyanate. This method provides access to piperidinol scaffolds with high enantioselectivity. The stereocenter introduced in this catalytic step can then direct subsequent diastereoselective transformations, such as hydrogenation, to yield highly substituted piperidinols with excellent stereocontrol.

Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(cod)2]BF4) and the chiral ligand (e.g., a chiral bisphosphine) in a dry, degassed solvent (e.g., 1,2-dichloroethane). Stir the solution at room temperature for 30-60 minutes to allow for catalyst formation.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the alkenyl isocyanate and the alkyne in the same dry, degassed solvent.

-

Cycloaddition: Add the catalyst solution to the substrate solution via cannula at the desired reaction temperature (e.g., 60 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cycloadduct.

Chemo-enzymatic Approaches

The integration of biocatalysis with traditional organic synthesis, known as a chemo-enzymatic approach, offers a powerful strategy for the synthesis of chiral piperidinols. Enzymes, with their inherent high stereoselectivity, can be used to resolve racemic mixtures or to catalyze key stereoselective transformations.[8]

For instance, a chemo-enzymatic dearomatization of activated pyridines can be employed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. This process can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with precise stereochemical control.[8]

Data Summary: Comparison of Synthetic Methodologies for Substituted Piperidinols

| Synthetic Method | Key Features | Stereocontrol | Typical Yields | Scope |

| Mannich Reaction | Convergent, one-pot cyclization. | Generally low unless chiral auxiliaries or catalysts are used. | Moderate to high. | Broad, applicable to a wide range of substrates. |

| Robinson-Schöpf Synthesis | Biomimetic, one-pot synthesis of bicyclic systems. | Can be stereoselective depending on the substrate and conditions. | Moderate to high. | Primarily for tropinone and related structures. |

| Catalytic Asymmetric Synthesis | High enantioselectivity and diastereoselectivity. | Excellent, controlled by the chiral catalyst. | Good to excellent. | Dependent on the specific catalytic system. |

| Chemo-enzymatic Synthesis | High stereoselectivity from biocatalysts, mild reaction conditions. | Excellent, dictated by the enzyme's specificity. | Variable, can be high. | Substrate-specific for the chosen enzyme. |

Conclusion and Future Perspectives

The journey of substituted piperidinol synthesis, from the foundational discoveries of the Mannich and Robinson-Schöpf reactions to the sophisticated catalytic and enzymatic methods of today, reflects the broader evolution of organic synthesis. The relentless pursuit of efficiency, elegance, and stereochemical control has provided medicinal chemists with an ever-expanding toolbox to access this privileged scaffold.

Future advancements in this field will likely focus on the development of even more sustainable and atom-economical synthetic routes. The continued exploration of novel catalytic systems, including those based on earth-abundant metals, and the engineering of enzymes with tailored specificities will undoubtedly lead to new and improved methods for the synthesis of complex and medicinally relevant piperidinols. As our understanding of the intricate interplay between molecular structure and biological function deepens, the ability to synthesize precisely substituted piperidinols with absolute stereochemical control will remain a critical enabler of drug discovery and development.

References

- 1. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Stereoselective strategies for the construction of polysubstituted piperidinic compounds and their applications in natu… [ouci.dntb.gov.ua]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 2-Methylpiperidin-4-ol

Introduction

2-Methylpiperidin-4-ol (CAS: 344329-35-7, Formula: C₆H₁₃NO) is a substituted piperidine derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a secondary amine and a secondary alcohol on a piperidine scaffold, is prevalent in a wide array of pharmacologically active compounds. The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the chemical stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the compound's quality, ensuring reproducibility and reliability in their scientific endeavors.

Section 1: Physicochemical Profile and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The molecule contains two key functional groups that dictate its reactivity: a secondary amine within the piperidine ring and a secondary alcohol at the 4-position. While generally stable under standard ambient conditions, these functional groups represent potential sites for degradation if the compound is not stored or handled correctly.[3]

| Property | Value | Source |

| CAS Number | 344329-35-7 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Typically a solid or liquid | [1][4] |

| General Stability | Stable under standard ambient conditions | [3] |

The secondary amine is basic and nucleophilic, making it susceptible to reactions with acids and electrophiles. The secondary alcohol can undergo oxidation to the corresponding ketone, 2-methyl-4-piperidone. Understanding these inherent chemical properties is the first step in designing a robust storage and handling strategy.

Section 2: Factors Influencing Stability and Potential Degradation Pathways

The long-term integrity of this compound can be compromised by several environmental and chemical factors. The causality behind these sensitivities is rooted in its chemical structure.

Atmospheric and Environmental Sensitivities

-

Oxidative Degradation: The secondary amine is susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by heat and light. This can lead to the formation of N-oxide derivatives or, in more aggressive conditions, ring cleavage.

-

Hygroscopicity and Hydrolysis: Piperidine and its derivatives can be sensitive to moisture.[5] Absorbed water can act as a medium to facilitate other degradative reactions. While hydrolysis of the core structure is unlikely under neutral conditions, the presence of moisture can impact the compound's physical state and assay value.

-

Photostability: Many nitrogen-containing heterocyclic compounds exhibit photosensitivity.[5] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate radical-based degradation pathways. Therefore, protection from light is a critical preventative measure.[5]

Thermal Stress

Elevated temperatures act as a catalyst for nearly all degradation reactions. For this compound, thermal stress can lead to increased oxidation rates and potentially dehydration or other complex decomposition reactions, which may generate volatile and hazardous byproducts like carbon and nitrogen oxides.[3][6]

Chemical Incompatibility

The reactivity of this compound necessitates strict segregation from incompatible materials.

-

Strong Oxidizing Agents: These can aggressively and exothermically react with both the secondary amine and the secondary alcohol, leading to a complete loss of the starting material and creating a potential safety hazard.

-

Strong Acids, Acid Anhydrides, and Acid Chlorides: The basic secondary amine will readily undergo acid-base reactions, forming salts. While this may not be a "degradation" in the traditional sense, it changes the chemical form of the material. More reactive acylating agents like acid chlorides and anhydrides will react with both the amine and the alcohol, forming amide and ester linkages, respectively.[7][8]

Plausible Chemical Degradation Pathways

The following diagram illustrates the primary, plausible chemical degradation pathways for this compound under common stress conditions.

Caption: Potential chemical degradation routes for this compound.

Section 3: Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known sensitivities of the compound. The following recommendations are designed to preserve the integrity of this compound for long-term use.

Optimal Storage Conditions

For maximal stability, especially for reference standards or material intended for long-term studies, the following conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Minimizes thermal degradation and slows oxidative processes.[4][5] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric oxygen and moisture, preventing oxidation and hygroscopic effects.[3][9] |

| Container | Tightly Sealed, Amber Glass | Prevents ingress of air/moisture and protects from light-induced degradation.[5][10][11][12] |

| Location | Cool, Dry, Well-Ventilated, Locked Area | Ensures consistent temperature and prevents accidental exposure to incompatible materials or ignition sources.[3][10] |

Safe Handling Procedures

Proper handling is crucial to prevent both contamination of the material and exposure to the operator.

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood or a glovebox to ensure adequate ventilation and containment.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[3][10]

-

Inert Atmosphere Transfer: When handling high-purity material, use techniques like a Schlenk line or a glovebox to transfer aliquots under an inert atmosphere, preventing exposure to air.

-

Static Discharge Prevention: For transfers of larger quantities, ensure containers and equipment are properly grounded and bonded to prevent ignition of vapors by static electricity.[7][11][13]

-

Cleaning: Thoroughly clean spatulas and surfaces after handling. Wash hands immediately after the procedure is complete.[3][10]

Section 4: Methodology for Stability and Purity Assessment

To empirically validate the stability of this compound and understand its degradation profile, a forced degradation study is the industry-standard approach. This involves subjecting the compound to accelerated stress conditions to predict its long-term stability.

Primary Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The cornerstone for stability testing. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the rapid identification of degradation products observed in HPLC analysis by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the initial structural confirmation of the starting material and for the definitive structural elucidation of any significant degradation products that are isolated.[1]

Experimental Protocol: Forced Degradation Study Workflow

This protocol provides a self-validating system to assess stability.

-

Initial Characterization (T=0):

-

Dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze using a validated HPLC method to determine the initial purity (e.g., peak area %).

-

Obtain ¹H NMR and mass spectra to confirm the identity and establish a baseline.

-

-

Application of Stress Conditions:

-

Prepare separate samples of the compound for each stress condition:

-

Acidic: 0.1 M HCl at 60 °C.

-

Basic: 0.1 M NaOH at 60 °C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid sample in an oven at 80 °C.

-

Photolytic: Solid sample in a photostability chamber (ICH Q1B guidelines).

-

-

-

Time-Point Analysis:

-

At specified intervals (e.g., 2, 4, 8, 24, 48 hours), draw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before dilution and injection.

-

Analyze all samples by HPLC, monitoring for the appearance of new peaks and a decrease in the parent peak area.

-

-

Identification of Degradants:

-

For samples showing significant degradation, perform LC-MS analysis to obtain the mass of the impurity peaks.

-

Compare the observed degradation products with the plausible pathways (Section 2) to hypothesize their structures.

-

The following workflow diagram illustrates this experimental process.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a robust molecule when appropriate precautions are taken. Its primary vulnerabilities are oxidation of the secondary amine and sensitivity to heat, light, and incompatible chemicals. Adherence to the storage protocols outlined in this guide—specifically, storage at 2–8 °C under an inert atmosphere and protected from light —is the most effective strategy for ensuring its long-term stability. By implementing these scientifically-grounded storage and handling procedures and utilizing systematic analytical methods for purity verification, researchers can ensure the integrity of this valuable chemical building block, thereby safeguarding the quality and reproducibility of their research and development outcomes.

References

- 1. CAS 344329-35-7 | this compound - Synblock [synblock.com]

- 2. This compound | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. N-Methyl-4-piperidinol 98 106-52-5 [sigmaaldrich.com]

- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. (S)-2-Methylpiperidin-4-one hydrochloride | 790667-45-7 [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. chemos.de [chemos.de]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Isomers of 2-Methylpiperidin-4-ol: CAS Numbers, Molecular Structures, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Among its many derivatives, 2-Methylpiperidin-4-ol presents a structurally simple yet stereochemically rich molecule with significant potential for further chemical exploration. The spatial arrangement of the methyl and hydroxyl groups gives rise to distinct cis and trans isomers, each with unique physical and chemical properties that can profoundly influence their biological activity and utility as synthetic intermediates.

This technical guide provides a comprehensive overview of the isomers of this compound, focusing on their Chemical Abstracts Service (CAS) numbers, molecular structures, and detailed protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, offering the foundational knowledge necessary for the effective utilization of these important building blocks.

Molecular Structure and Stereoisomerism

This compound possesses two stereocenters at the C2 and C4 positions of the piperidine ring. This gives rise to two diastereomeric pairs of enantiomers: the cis isomers, where the methyl and hydroxyl groups are on the same face of the ring, and the trans isomers, where they are on opposite faces.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the conformers for each isomer is dictated by the energetic preference for bulky substituents to occupy the equatorial position.

-

Cis Isomer: In the cis configuration, both the methyl and hydroxyl groups can reside in either axial or equatorial positions. The diequatorial conformation is generally more stable, as it minimizes 1,3-diaxial interactions.

-

Trans Isomer: In the trans configuration, one substituent must be axial while the other is equatorial in a chair conformation. The preferred conformation will have the bulkier methyl group in the equatorial position.

The specific stereochemistry of each isomer is crucial as it governs the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

// Cis Isomer cis_label [label="cis-2-Methylpiperidin-4-ol", pos="1,2!"]; cis_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3532303&t=l", pos="1,1!"];

// Trans Isomer trans_label [label="trans-2-Methylpiperidin-4-ol", pos="4,2!"]; trans_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18653318&t=l", pos="4,1!"]; // Using a representative structure }

Figure 1: 2D structures of cis and trans isomers of this compound.CAS Numbers and Identification

Accurate identification of stereoisomers is critical for regulatory purposes and scientific reproducibility. The following table summarizes the known CAS numbers for the isomers of this compound. It is important to note that the general CAS number 344329-35-7 is often associated with the racemic cis isomer, as indicated by the "(2R,4R)-rel-" descriptor in some databases.[2]

| Isomer/Derivative | Stereochemistry | CAS Number |

| cis-2-Methylpiperidin-4-ol (racemate) | (2R,4R)-rel | 344329-35-7[2][3] |

| trans-2-Methylpiperidin-4-ol (racemate) | (2R,4S)-rel | 1438268-73-5[4] |

| trans-1-CBZ-2-Methylpiperidin-4-ol | (2R,4S)-rel | 152491-46-8[5] |

| (S)-2-Methylpiperidin-4-one hydrochloride | (S) | 790667-45-7[6] |

Synthetic Protocols and Characterization

The stereoselective synthesis of the cis and trans isomers of this compound requires distinct synthetic strategies. The following sections detail representative protocols for the preparation of each isomer, along with key characterization data.

Synthesis of cis-2-Methylpiperidin-4-ol

The synthesis of the cis isomer can be achieved through a diastereoselective reduction of a suitable precursor, such as 2-methyl-4-piperidone. The choice of reducing agent is critical to favor the formation of the cis product, where the hydride attacks from the less hindered face, leading to an axial hydroxyl group that can then equilibrate to the more stable equatorial position.

Protocol: Diastereoselective Synthesis of (2S,4S)-2-methylpiperidin-4-ol

This protocol is adapted from a published diastereoselective synthesis.[7]

Start [label="2-Methyl-4-piperidone Precursor"]; Step1 [label="Diastereoselective Reduction\n(e.g., with a bulky hydride reagent)"]; Step2 [label="Work-up and Purification\n(e.g., column chromatography)"]; Product [label="cis-2-Methylpiperidin-4-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Product; }

Figure 2: Workflow for the synthesis of cis-2-Methylpiperidin-4-ol.Characterization of cis-2-Methylpiperidin-4-ol:

The stereochemistry of the cis isomer can be confirmed by NMR spectroscopy. In the 1H NMR spectrum, the proton at C4 (CH-OH) is expected to show a smaller coupling constant with the adjacent axial protons due to its equatorial position in the preferred chair conformation.

Synthesis of trans-2-Methylpiperidin-4-ol

The synthesis of the trans isomer often involves a stereoselective reduction of an N-protected 2-methyl-4-piperidone, where the protecting group can influence the direction of hydride attack. Subsequent deprotection yields the desired trans product.

Protocol: Synthesis of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (as an illustrative example of stereocontrol)

Start [label="Acyclic Precursor"]; Step1 [label="Cyclization to form\nPiperidinedione"]; Step2 [label="Stereoselective Reduction\n(e.g., with KBH4 and BF3·OEt2)"]; Step3 [label="Purification"]; Product [label="trans-Substituted Piperidinol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; }

Figure 3: Generalized workflow for the synthesis of a trans-substituted piperidinol.Characterization of trans-2-Methylpiperidin-4-ol:

In the 1H NMR spectrum of the trans isomer, the proton at C4 (CH-OH) is expected to be in an axial position in the most stable conformation (with an equatorial methyl group). This would result in larger coupling constants with the adjacent axial protons.

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key differences in their 1H and 13C NMR spectra arise from the different spatial orientations of the methyl and hydroxyl groups.

1H NMR Spectroscopy:

-

Chemical Shift of C4-H: The chemical shift of the proton attached to the hydroxyl-bearing carbon (C4) will differ between the two isomers.

-

Coupling Constants: The coupling constants between the C4-H proton and the adjacent methylene protons at C3 and C5 will be significantly different. The trans isomer, with an axial C4-H, will exhibit larger axial-axial coupling constants compared to the cis isomer with an equatorial C4-H.

13C NMR Spectroscopy:

-

Chemical Shifts of Ring Carbons: The chemical shifts of the piperidine ring carbons will be influenced by the stereochemistry of the substituents due to gamma-gauche effects. Generally, an axial substituent will cause a shielding (upfield shift) of the gamma carbons compared to an equatorial substituent.

Applications in Drug Discovery and Development